

AT7867 Dihydrochloride: A Technical Guide to Kinase Selectivity and Mechanism of Action

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Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B605655

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Introduction

AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting the AGC family of serine/threonine kinases.^[1] It has been identified as a key inhibitor of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, a cascade crucial for cell growth, proliferation, survival, and metabolism.^[1] Dysregulation of this pathway is a common feature in various human cancers, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the kinase selectivity profile of AT7867, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of AT7867

AT7867 exhibits potent inhibitory activity against all three isoforms of Akt (also known as protein kinase B or PKB), as well as the downstream kinase p70S6K and protein kinase A (PKA).^[1] The inhibitory concentrations (IC₅₀) for these primary targets are in the low nanomolar range, highlighting the compound's potency. While comprehensive kinome-wide selectivity data in a tabular format is not readily available in the public domain, studies indicate that AT7867 displays a clear window of selectivity against kinases from other sub-families.

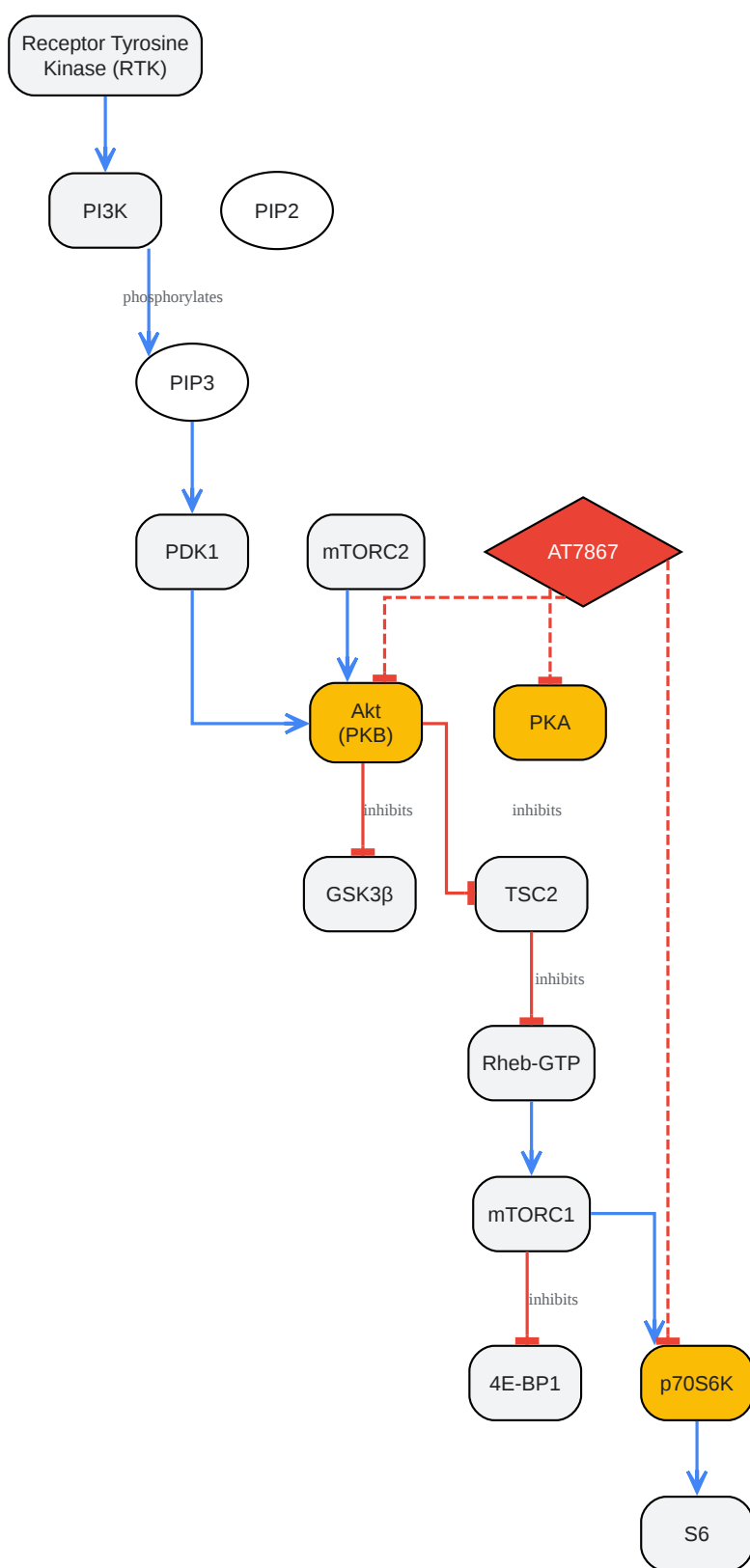
**Table 1: Biochemical Inhibitory Activity of AT7867
Against Primary Kinase Targets**

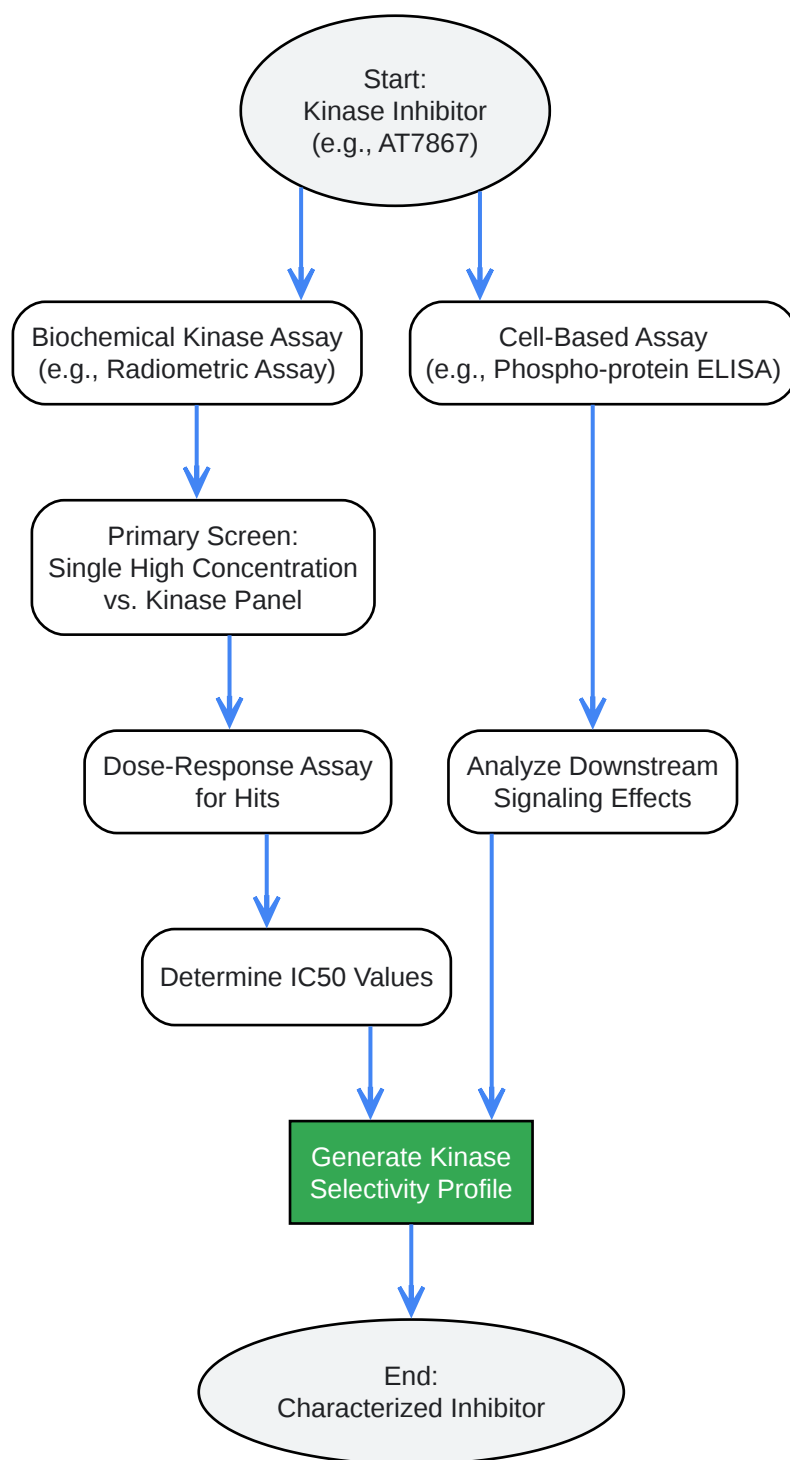
Kinase Target	IC50 (nM)
Akt1	32
Akt2	17
Akt3	47
p70S6K	85
PKA	20

Data compiled from publicly available sources.

Signaling Pathway

AT7867 primarily targets the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the points of inhibition by AT7867.





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References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
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